Dehydroadynerigenin digitaloside
Overview
Description
Dehydroadynerigenin digitaloside is a natural product primarily used in scientific research related to life sciences. It is a type of cardiac glycoside, which are compounds known for their ability to increase the contractile force of the heart by inhibiting the enzyme Na+, K±ATPase . This compound is derived from plants such as Nerium oleander and has a molecular formula of C30H42O8 .
Mechanism of Action
Target of Action
Dehydroadynerigenin digitaloside is a type of cardiac glycoside . The primary target of cardiac glycosides is the cellular sodium-potassium ATPase . This ion transport system moves sodium ions out of the cell and brings potassium ions into the cell .
Mode of Action
The mechanism of action of this compound involves inhibiting the sodium-potassium ATPase enzyme . This causes sodium to build up inside the heart cells, decreasing the ability of the sodium-calcium exchanger to push calcium out of the cells, consequently causing calcium to build up in the sarcoplasmic reticulum .
Biochemical Pathways
The inhibition of the sodium-potassium ATPase by this compound leads to an accumulation of intracellular sodium . This increase in intracellular sodium competes for calcium through the sodium-calcium exchange mechanism, leading to an increase in intracellular calcium concentration . As intracellular sodium increases, the concentration gradient driving sodium into the cell across the exchanger is reduced, thereby reducing the activity of the exchanger, which decreases the movement of calcium out of the cell .
Result of Action
The accumulation of intracellular calcium caused by this compound leads to increased contractility (inotropy) in the heart .
Biochemical Analysis
Biochemical Properties
Dehydroadynerigenin digitaloside plays a significant role in biochemical reactions, particularly in the context of cardiac health. It interacts with several enzymes and proteins, including Na+/K±ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes. The interaction with Na+/K±ATPase leads to an increase in intracellular calcium levels, which enhances cardiac contractility . Additionally, this compound has been shown to interact with other biomolecules such as phospholipids and various ion channels, further influencing cellular functions .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cardiac cells, it enhances contractility by increasing intracellular calcium levels. This compound also influences cell signaling pathways, including the activation of protein kinase C (PKC) and the modulation of cyclic AMP (cAMP) levels . Furthermore, this compound affects gene expression by upregulating genes involved in calcium handling and cardiac muscle contraction . In non-cardiac cells, it has been observed to modulate cellular metabolism and influence the expression of genes related to oxidative stress and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Na+/K±ATPase, leading to the inhibition of this enzyme’s activity. This inhibition results in an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through the sodium-calcium exchanger . The elevated calcium levels enhance cardiac contractility and activate various signaling pathways, including those involving PKC and cAMP . Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods . In vitro studies have shown that the effects on cellular function, such as increased contractility and altered gene expression, can persist for several hours after exposure to the compound . Long-term studies in vivo have indicated that chronic administration of this compound can lead to sustained improvements in cardiac function, although potential adverse effects may arise with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cardiac contractility and improve overall cardiac function without significant adverse effects . At higher doses, this compound can cause toxicity, including arrhythmias and other cardiac dysfunctions . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to cardiac metabolism. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and clearance from the body . The compound also affects metabolic flux by modulating the activity of key metabolic enzymes and altering the levels of various metabolites . These interactions can influence overall metabolic homeostasis and contribute to the compound’s therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its movement across cell membranes . The compound can also bind to plasma proteins, affecting its distribution and bioavailability . In tissues, this compound tends to accumulate in cardiac tissue, where it exerts its primary effects .
Subcellular Localization
This compound is localized to specific subcellular compartments, which influences its activity and function. It is primarily found in the cytoplasm and associated with cellular membranes, particularly the plasma membrane and the sarcoplasmic reticulum in cardiac cells . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell . This subcellular localization is crucial for its interaction with Na+/K±ATPase and other target proteins, thereby mediating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroadynerigenin digitaloside can be synthesized through chemical synthesis methods. The process typically involves multiple steps, including the formation of the core structure followed by the addition of specific functional groups .
Industrial Production Methods: Industrial production of this compound often involves extraction from the digitalis plant. The extraction process includes soaking, impregnation, and separation and purification steps .
Chemical Reactions Analysis
Types of Reactions: Dehydroadynerigenin digitaloside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Dehydroadynerigenin digitaloside has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of cardiac glycosides.
Biology: Researchers use it to investigate its effects on cellular processes, particularly those involving ion transport and cellular signaling.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Comparison with Similar Compounds
Digoxin: Another cardiac glycoside derived from the foxglove plant, known for its use in treating heart failure and atrial fibrillation.
Ouabain: A cardiac glycoside used in research to study ion transport and cellular signaling.
Digitoxin: Similar to digoxin but with a longer half-life, used in the treatment of heart conditions.
Uniqueness: Dehydroadynerigenin digitaloside is unique due to its specific molecular structure and the particular plants from which it is derived. Its distinct properties make it valuable for specific research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h7,13,16,18-19,21,23-26,32-33H,5-6,8-12,14-15H2,1-4H3/t16-,18-,19+,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVUOYGJEFVXDV-YBQUAYIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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